1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
This compound belongs to the class of pyrazole derivatives functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. The pyrazole core is substituted at the 1-position with a 1-phenyl-ethyl group and at the 4-position with the boronate ester. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science . The phenyl-ethyl substituent introduces steric bulk and lipophilicity, which can influence solubility and biological activity .
Properties
IUPAC Name |
1-(1-phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O2/c1-13(14-9-7-6-8-10-14)20-12-15(11-19-20)18-21-16(2,3)17(4,5)22-18/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRNICKGRPOILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the phenylethyl group: This step involves the alkylation of the pyrazole ring using a phenylethyl halide in the presence of a base.
Attachment of the dioxaborolane moiety: This is usually done via a Suzuki-Miyaura coupling reaction, where the pyrazole derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in various organic synthesis pathways. Its boron-containing structure allows for unique reactivity patterns that are advantageous in the formation of complex organic molecules.
Key Reactions :
- Cross-Coupling Reactions : The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful for synthesizing biaryl compounds which are prevalent in pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Formation of biaryl compounds from aryl halides |
| Negishi Coupling | Synthesis of alkenes and alkynes |
Medicinal Chemistry
The pyrazole moiety is known for its biological activity, making this compound a candidate for drug development. Research has indicated potential applications in treating various diseases.
Potential Therapeutic Areas :
- Anti-inflammatory Agents : Compounds with pyrazole structures have shown promise in reducing inflammation.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.
Material Science
Due to its unique properties, this compound can be utilized in the development of advanced materials.
Applications :
- Sensors : The boron-containing structure can enhance the sensitivity of sensors used for detecting specific analytes.
- Polymer Chemistry : It can act as a monomer or cross-linking agent in polymer formulations.
Case Studies
Several studies have highlighted the applications of 1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole:
-
Study on Cross-Coupling Reactions :
- Researchers demonstrated the efficacy of this compound in Suzuki reactions to synthesize complex biaryl structures with high yields and selectivity.
- Reference: PubChem.
-
Biological Activity Assessment :
- A study evaluated the anti-inflammatory properties of pyrazole derivatives, including this compound, showing significant inhibition of pro-inflammatory cytokines.
- Reference: Chemsrc.
-
Material Development :
- Investigations into the use of boron-containing compounds for sensor technology revealed enhanced performance metrics when incorporating this compound into sensor designs.
- Reference: Capot Chemical.
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The pyrazole ring can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Structural Variations in Pyrazole Derivatives
Key structural analogs differ in substituents at the 1- and 4-positions of the pyrazole ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
*Estimated based on analogous structures.
Biological Activity
The compound 1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyrazole core substituted with a phenyl ethyl group and a dioxaborolane moiety. The molecular formula is with a molecular weight of 434.19 g/mol. Its unique structural features contribute to its biological activity, particularly in cancer therapy and other pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃BO₄ |
| Molecular Weight | 290.17 g/mol |
| CAS Number | 1422172-96-0 |
| Purity | >98% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that specific pyrazole analogs possess inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation .
Case Study: Cytotoxicity Evaluation
A comparative analysis of cytotoxic effects was conducted on several cancer cell lines including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate). The results indicated that some pyrazole derivatives exhibited IC50 values as low as 2.13 µM for MCF-7 cells, suggesting potent anticancer activity .
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. The binding affinity at the colchicine site on tubulin has been a focal point of investigation .
Other Biological Activities
In addition to anticancer properties, pyrazole derivatives have been evaluated for various other biological activities:
- Anti-inflammatory : Some studies suggest that pyrazole compounds can reduce inflammation markers in vitro .
- Antimicrobial : Preliminary data indicate potential antimicrobial effects against certain bacterial strains .
- Antioxidant : Pyrazoles have also shown promise in scavenging free radicals, contributing to their protective effects against oxidative stress .
In Silico Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with target proteins involved in cancer progression. These studies provide insights into the structure-activity relationship (SAR) and help identify modifications that could enhance efficacy and selectivity .
Summary of Biological Evaluations
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
